molecular formula C12H18N4O B12224872 1-(6-Ethylpyrimidin-4-yl)piperidine-4-carboxamide

1-(6-Ethylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B12224872
M. Wt: 234.30 g/mol
InChI Key: ZRHZGKVQLUWSTD-UHFFFAOYSA-N
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Description

1-(6-Ethylpyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an ethylpyrimidinyl group and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethylpyrimidin-4-yl)piperidine-4-carboxamide typically involves the reaction of 6-ethylpyrimidine-4-carboxylic acid with piperidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyrimidine derivatives.

Scientific Research Applications

1-(6-Ethylpyrimidin-4-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Ethylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylpyrimidinyl group and carboxamide functionality make it a versatile scaffold for the development of new therapeutic agents and research tools.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

1-(6-ethylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C12H18N4O/c1-2-10-7-11(15-8-14-10)16-5-3-9(4-6-16)12(13)17/h7-9H,2-6H2,1H3,(H2,13,17)

InChI Key

ZRHZGKVQLUWSTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)C(=O)N

Origin of Product

United States

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